molecular formula C9H7FN4 B8401263 6-(4-Fluorophenyl)-1,2,4-triazin-3-amine

6-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B8401263
M. Wt: 190.18 g/mol
InChI Key: LBLLDDIKZGADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These analogs are pivotal in medicinal chemistry, particularly as adenosine receptor antagonists, kinase inhibitors, and anticancer agents. Key derivatives include compounds with pyridinyl, ethynyl, or heteroaromatic substituents, which modulate biological activity and physicochemical properties .

Properties

Molecular Formula

C9H7FN4

Molecular Weight

190.18 g/mol

IUPAC Name

6-(4-fluorophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-9(11)14-13-8/h1-5H,(H2,11,12,14)

InChI Key

LBLLDDIKZGADLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=N2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical structural analogs, their substituents, molecular weights, and biological targets:

Compound Name & Structure Molecular Formula Molecular Weight Biological Target/Activity Key References
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (AZD4635) C₁₅H₁₁ClFN₅ 315.73 Adenosine A2A receptor antagonist; Cancer immunotherapy
6-((4-Fluorophenyl)ethynyl)-1,2,4-triazin-3-amine (5c) C₁₀H₇FN₄ 202.19 Synthetic intermediate; No explicit activity reported
6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (T4G) C₁₆H₁₅N₅ 277.33 Adenosine receptor binding (control in docking studies)
6-(5-Bromo-1-methyl-1H-indol-3-yl)-5-(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,4-triazin-3-amine (4d) C₂₀H₁₆Br₂N₇ 513.97 Kinase inhibition (VEGFR/Src); Anticancer

Pharmacological Activities

Adenosine Receptor Antagonism

  • AZD4635 (Imaradenant): Potent A2A receptor antagonist; in clinical trials for non-small-cell lung cancer (NSCLC) and prostate cancer. Acts by blocking adenosine-mediated immunosuppression in the tumor microenvironment .
  • T4G: Used as a reference compound in molecular docking studies to model adenosine receptor interactions .

Kinase Inhibition

Physicochemical Properties

Property AZD4635 5c 4d
Melting Point Not reported Not reported 266.5°C
Purity 97% 87% 48%
Solubility Low (lipophilic) Soluble in DMSO Poor aqueous solubility

Substituent Effects on Isomer Ratios

Electron-withdrawing (EWG) and electron-donating groups (EDG) influence isomer distribution in triazin-3-amine derivatives:

  • EWG (e.g., nitro) : Favors 6-aryl-5-nitrophenyl isomer (63:37 ratio) .
  • EDG (e.g., methoxy) : Favors 5-aryl-6-methoxyphenyl isomer (40:60 ratio) . This highlights the fluorophenyl group’s role in optimizing lipophilicity and receptor binding .

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